molecular formula C10H12N2O2 B12914425 4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one CAS No. 30346-45-3

4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one

Cat. No.: B12914425
CAS No.: 30346-45-3
M. Wt: 192.21 g/mol
InChI Key: KMXZBJKUSIYRPG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones. This compound is characterized by a hydroxymethyl group attached to the fourth position of the pyrazolidinone ring and a phenyl group attached to the first position. Pyrazolidinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of phenylhydrazine with formaldehyde to form the intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one: Characterized by the presence of a hydroxymethyl group and a phenyl group.

    4-(Hydroxymethyl)-1-methylpyrazolidin-3-one: Similar structure but with a methyl group instead of a phenyl group.

    4-(Hydroxymethyl)-1-ethylpyrazolidin-3-one: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and a phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

30346-45-3

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-(hydroxymethyl)-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C10H12N2O2/c13-7-8-6-12(11-10(8)14)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2,(H,11,14)

InChI Key

KMXZBJKUSIYRPG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NN1C2=CC=CC=C2)CO

Origin of Product

United States

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